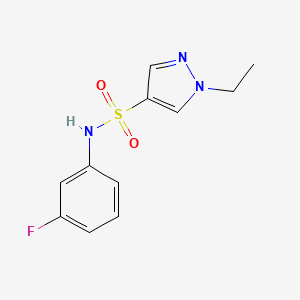![molecular formula C19H19ClN2O2 B4629278 3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)
3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone
説明
Synthesis Analysis
- Various analogs of quinazolinones, including 3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone, are synthesized for different biological activities. These compounds are often prepared by cyclization of certain derivatives, with specific substitutions leading to different activities (Kurogi et al., 1996).
- Another method involved dissolving specific acids and compounds in ethanol and refluxing for several hours, followed by re-precipitation with hydrochloric acid (Osarumwense Peter Osarodion, 2023).
Molecular Structure Analysis
- The molecular structure of quinazolinone derivatives has been studied using various spectroscopy methods and confirmed by X-ray crystallography. Density functional theory (DFT) calculations help in understanding the geometrical parameters and molecular electrostatic potential (Qing-mei Wu et al., 2022).
Chemical Reactions and Properties
- Quinazolinones can undergo various chemical reactions, including lithiation, which allows for the creation of a variety of substituted derivatives. These reactions depend on the specific substituents and reaction conditions (Keith Smith et al., 1996).
- The presence of certain substituents can also confer antiviral and antimicrobial activities to these compounds (Juan Ma et al., 2014).
Physical Properties Analysis
- Quinazolinone derivatives show different physical properties based on their molecular structure. These properties can be analyzed using techniques like NMR, MS, FT-IR, and X-ray crystallography, providing insights into the compound's stability, solubility, and crystalline structure (Qing-mei Wu et al., 2022).
Chemical Properties Analysis
- The chemical properties of quinazolinones are influenced by their molecular structure and substituents. Studies have shown their potential as antioxidants, anticonvulsants, and antimicrobial agents, often related to the presence of specific functional groups (Janez Mravljak et al., 2021).
科学的研究の応用
Corrosion Inhibition
Quinazolinone derivatives, including those related to 3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone, have been explored for their corrosion inhibitory effects. A study investigated new compounds derived from quinazolinone for their inhibition efficiencies against mild steel corrosion in acidic environments. These compounds were found to be effective corrosion inhibitors, acting via chemical adsorption on the metallic surface, with efficiencies increasing with concentration (Errahmany et al., 2020).
Analgesic Activity
Quinazolinone rings have been reported to possess diverse biological activities, including significant analgesic effects. A particular study focused on synthesizing and evaluating the analgesic activity of quinazolinone derivatives, revealing these compounds to exhibit substantial analgesic activity in comparison to a standard analgesic drug (Osarodion, 2023).
Antioxidant Properties
Another study synthesized 2-substituted quinazolin-4(3H)-ones and evaluated their antioxidant properties, identifying specific derivatives with potent antioxidant and promising metal-chelating properties. This showcases the potential of quinazolinone derivatives in addressing oxidative stress-related conditions (Mravljak et al., 2021).
Anticancer Treatment
Quinazolinone derivatives have also been designed and synthesized for their antitumor activities. A series of novel 3-methyl-quinazolinone derivatives was evaluated for antitumor activity, demonstrating significant effects against various cancer cell lines. Some compounds were particularly noted for their ability to induce apoptosis and cell cycle arrest in cancer cells, highlighting the therapeutic potential of quinazolinone derivatives in cancer treatment (Le et al., 2020).
Catalysis
Quinazolinone derivatives have also found application in catalysis, particularly in the synthesis of other quinazolinones. Research demonstrated the use of magnetic nanoparticles as a catalyst for the green, one-pot synthesis of 4(3H)-quinazolinones, offering an efficient and environmentally friendly method for producing these compounds (Dadgar & Kalkhorani, 2015).
特性
IUPAC Name |
3-[4-(4-chloro-2-methylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-14-12-15(20)8-9-18(14)24-11-5-4-10-22-13-21-17-7-3-2-6-16(17)19(22)23/h2-3,6-9,12-13H,4-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBJLYMJQYFMMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)

![3-{1-[(4-tert-butylbenzoyl)amino]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4629231.png)
![N-(3-methoxyphenyl)-3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4629236.png)

![ethyl 4-[({[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4629252.png)

![3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)
![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)
![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)